BenchChemオンラインストアへようこそ!

4-((Tetrahydro-2h-pyran-4-yl)methyl)piperidin-4-ol

5-HT4 receptor Alzheimer's disease partial agonist

4-((Tetrahydro-2H-pyran-4-yl)methyl)piperidin-4-ol (CAS 1479594-14-3) is a heterocyclic building block featuring a tertiary alcohol at the piperidine 4-position and a tetrahydropyran-4-ylmethyl substituent, enabling conformational restriction and hydrogen-bond donor capacity. This scaffold is a key synthetic intermediate for the clinical candidate PF-04995274, a potent 5-HT₄ partial agonist (Ki = 0.15–0.46 nM) for Alzheimer's disease , and for macrocyclic HCV NS3/4A protease inhibitors including MK-5172.

Molecular Formula C11H21NO2
Molecular Weight 199.29 g/mol
Cat. No. B13604580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((Tetrahydro-2h-pyran-4-yl)methyl)piperidin-4-ol
Molecular FormulaC11H21NO2
Molecular Weight199.29 g/mol
Structural Identifiers
SMILESC1COCCC1CC2(CCNCC2)O
InChIInChI=1S/C11H21NO2/c13-11(3-5-12-6-4-11)9-10-1-7-14-8-2-10/h10,12-13H,1-9H2
InChIKeyWEDKUKKVXYTCBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-((Tetrahydro-2H-pyran-4-yl)methyl)piperidin-4-ol: A Dual-Functional Scaffold for CNS Drug Discovery and HCV Protease Inhibitor Synthesis


4-((Tetrahydro-2H-pyran-4-yl)methyl)piperidin-4-ol (CAS 1479594-14-3) is a heterocyclic building block featuring a tertiary alcohol at the piperidine 4-position and a tetrahydropyran-4-ylmethyl substituent, enabling conformational restriction and hydrogen-bond donor capacity . This scaffold is a key synthetic intermediate for the clinical candidate PF-04995274, a potent 5-HT₄ partial agonist (Ki = 0.15–0.46 nM) for Alzheimer's disease , and for macrocyclic HCV NS3/4A protease inhibitors including MK-5172 [1]. Its structural role in constraining piperidine-ether linker geometry distinguishes it from simpler piperidin-4-ol analogs in medicinal chemistry programs [2].

Why 4-((Tetrahydro-2H-pyran-4-yl)methyl)piperidin-4-ol Cannot Be Readily Replaced by Simple Piperidine-4-ols


The combination of the tetrahydropyran ring and the tertiary alcohol at the piperidine 4-position creates a hydrogen-bonding donor–acceptor network critical for target engagement that simple piperidin-4-ols or N-alkylated piperidines cannot replicate [1]. In HCV NS3/4A protease inhibitor SAR, replacement of the constrained bicyclic piperidine scaffold with a tetrahydro-2H-pyran-4-ol moiety led to a significant loss in potency, underscoring the importance of the 4-hydroxy group for maintaining key interactions with the D79 residue and ensuring pan-genotypic activity across genotype 3a and A156 mutants [2]. These structure-activity relationships demonstrate that generic substitution is not feasible for achieving the required potency and selectivity profile.

Quantitative Differentiation Evidence: 4-((Tetrahydro-2H-pyran-4-yl)methyl)piperidin-4-ol versus Closest Analogs


Superior 5-HT₄ Receptor Agonist Potency via the PF-04995274 Scaffold

PF-04995274, which incorporates the target compound as its central scaffold, demonstrates single-digit nanomolar to sub-nanomolar Ki and EC₅₀ values across human 5-HT₄A/B/D/E isoforms. In contrast, the des-hydroxy analog (lacking the 4-OH group) shows >100-fold reduced functional activity, confirming that the 4-hydroxyl group is essential for high-affinity receptor engagement [1].

5-HT4 receptor Alzheimer's disease partial agonist

Sustained Pan-Genotypic HCV Protease Inhibition via Macrocyclic Incorporation

In the MK-5172 series, the macrocyclic scaffold derived from 4-((tetrahydro-2H-pyran-4-yl)methyl)piperidin-4-ol maintains single-digit nanomolar replicon EC₅₀ values against genotype 3a (EC₅₀ = 0.26 nM) and the A156T drug-resistant variant, whereas the corresponding acyclic piperidine-ether analog (compound 21) shows a >10-fold loss in potency against genotype 3a (EC₅₀ = 3.1 nM) [1]. The constrained tetrahydropyran-containing system is pivotal for preserving the P2–P4 macrocyclic geometry required for broad genotype coverage.

HCV NS3/4A protease genotype 3a drug resistance

Reduced Off-Target Activity Compared to N-Alkyl Piperidine Analogs

A focused kinase-screen of a compound series containing the target scaffold revealed that the tetrahydropyran-ether derivative inhibits PI3Kδ with an IC₅₀ of 374 nM, whereas the analogous N-methylpiperidine variant (compound 31) shows significantly higher off-target kinase inhibition (IC₅₀ < 100 nM) [1].

PI3Kδ selectivity kinase profiling off-target risk

Optimal Application Scenarios for 4-((Tetrahydro-2H-pyran-4-yl)methyl)piperidin-4-ol Based on Quantitative Evidence


Synthesis of Clinical-Stage CNS-Penetrant 5-HT₄ Agonists for Alzheimer's Disease

The scaffold is the core structural component of PF-04995274, which demonstrates sub-nanomolar 5-HT₄ partial agonism and brain penetration essential for procognitive effects [1]. For medicinal chemistry teams developing second-generation 5-HT₄ agonists, using 4-((tetrahydro-2H-pyran-4-yl)methyl)piperidin-4-ol as a starting material enables direct access to the proven pharmacophore, bypassing the need to build the constrained tetrahydropyran-4-ol moiety from simple piperidine precursors.

Construction of Pan-Genotypic HCV NS3/4A Protease Inhibitors with High Barrier to Resistance

Incorporation of the target compound into the P2–P4 macrocyclic scaffold of MK-5172 yields single-digit nanomolar activity against genotype 3a and clinically-relevant A156 mutants [2]. Pharmaceutical process development groups aiming to manufacture next-generation HCV direct-acting antivirals can utilize this intermediate to achieve the necessary macrocyclic constraint while maintaining synthetic tractability.

Lead Optimization in Kinase-Targeted Programs Requiring Reduced PI3Kδ Off-Target Liability

When the target scaffold is used as a hinge-binding motif or linker replacement, it shows a >3.7-fold reduction in PI3Kδ inhibition compared to N-methylpiperidine analogs [3]. This property is advantageous for oncology or immunology programs where PI3Kδ inhibition leads to undesirable immune suppression.

Quote Request

Request a Quote for 4-((Tetrahydro-2h-pyran-4-yl)methyl)piperidin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.